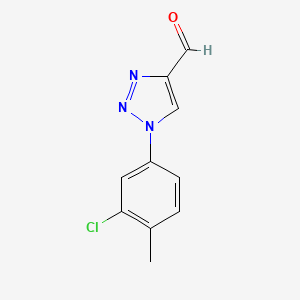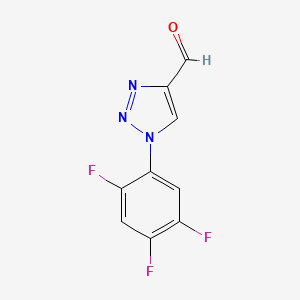![molecular formula C10H17NO2 B1467332 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1249780-49-1](/img/structure/B1467332.png)
2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is characterized by a cyclopropyl group, a pyrrolidin-1-yl group, and a hydroxymethyl group attached to an ethan-1-one backbone.Physical And Chemical Properties Analysis
2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound serves as a versatile building block in medicinal chemistry. Its structure is conducive to synthesizing a variety of bioactive molecules, particularly those with a pyrrolidine ring, which is a common feature in many pharmaceuticals . The pyrrolidine ring’s non-planarity and stereogenicity allow for the creation of compounds with diverse biological profiles, which is crucial in drug design.
Pharmacology: Development of Therapeutic Agents
In pharmacology, the compound’s pyrrolidine scaffold is utilized to develop therapeutic agents. The saturated five-membered ring structure of pyrrolidine is instrumental in exploring the pharmacophore space for the treatment of human diseases due to its sp3-hybridization, which contributes significantly to the stereochemistry of the molecule .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure makes it suitable for enzyme inhibition studies in biochemistry. It can be used to investigate the binding affinity and inhibitory potential against various enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors .
Organic Synthesis: Building Blocks for Complex Molecules
Organic synthesis often requires compounds that can act as precursors or intermediates for more complex structures. This compound, with its functional groups, is a valuable synthetic intermediate. It can be employed to construct complex organic molecules, which are essential in various synthesis pathways.
Materials Science: Functional Material Synthesis
Lastly, in materials science, the compound’s reactive groups can be utilized to synthesize functional materials. These materials might have applications in creating novel polymers or coatings with specific properties, such as biocompatibility or controlled release .
Safety and Hazards
The safety information for 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Mode of Action
The specific mode of action of 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is currently unknown. . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Result of Action
The specific molecular and cellular effects of 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one’s action are currently unknown. .
properties
IUPAC Name |
2-cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-7-9-3-4-11(6-9)10(13)5-8-1-2-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEXJWMSBGFVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



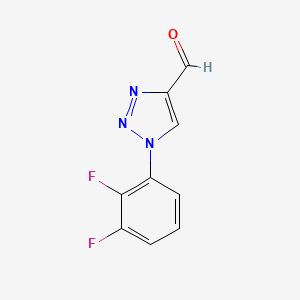
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)
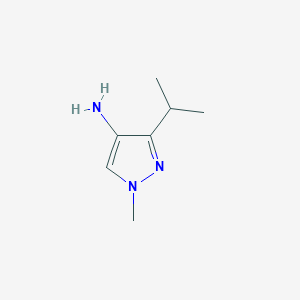
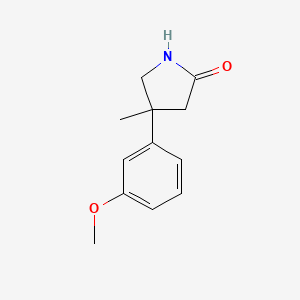
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)
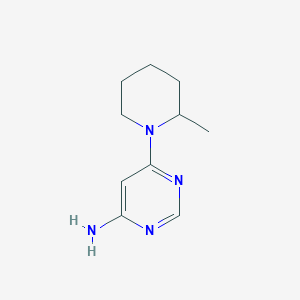
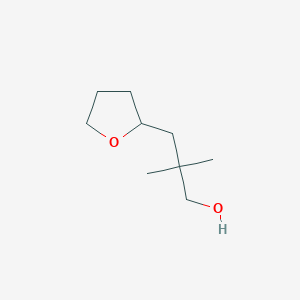
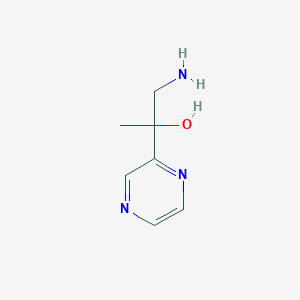
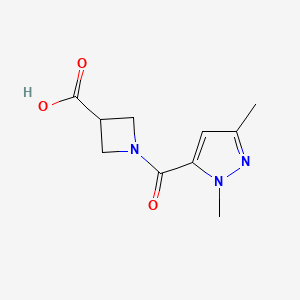
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)

